molecular formula C18H18ClFN2O2 B2641297 [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl](4-fluorophenyl)methanol CAS No. 1356562-17-8

[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl](4-fluorophenyl)methanol

Cat. No.: B2641297
CAS No.: 1356562-17-8
M. Wt: 348.8
InChI Key: JFXHAESUFWLJQZ-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol: is a complex organic compound that features a piperidine ring substituted with a chloropyridine carbonyl group and a fluorophenyl methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is formed through reductive amination or other cyclization methods.

    Introduction of the Chloropyridine Group: The piperidine intermediate is then reacted with 2-chloropyridine-4-carbonyl chloride under basic conditions to introduce the chloropyridine carbonyl group.

    Attachment of the Fluorophenyl Methanol Group: Finally, the compound is completed by reacting the intermediate with 4-fluorobenzyl alcohol in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol would involve optimization of the above synthetic route for scale-up. This includes:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Use of Continuous Flow Reactors: To enhance efficiency and control over reaction parameters.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the carbonyl group in the chloropyridine moiety can yield the corresponding alcohol.

    Substitution: The chloropyridine group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: Formation of 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structural features.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of various diseases due to its bioactive properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol exerts its effects involves interaction with specific molecular targets. These may include:

    Enzyme Binding: The compound may bind to the active site of enzymes, inhibiting their activity.

    Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol
  • 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol
  • 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom in 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol enhances its lipophilicity and metabolic stability compared to its analogs.
  • Biological Activity : The specific substitution pattern may confer unique biological activities, making it a valuable compound for further research.

This detailed overview provides a comprehensive understanding of 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2-chloropyridin-4-yl)-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c19-16-11-14(5-8-21-16)18(24)22-9-6-13(7-10-22)17(23)12-1-3-15(20)4-2-12/h1-5,8,11,13,17,23H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXHAESUFWLJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)O)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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